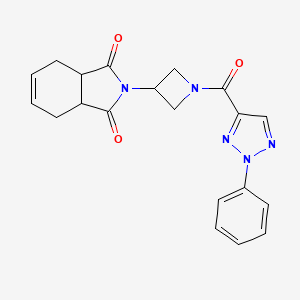

2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a triazole ring, an azetidine ring, and an isoindole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the formation of the azetidine ring through nucleophilic substitution. The isoindole ring is then constructed via intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindole rings.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce dihydrotriazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. The triazole moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole ring have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are widely studied for their effectiveness against bacterial and fungal infections. The incorporation of a phenyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes. Studies have demonstrated that similar triazole-based compounds exhibit broad-spectrum antimicrobial effects .

Antiviral Applications

Recent studies have also explored the antiviral potential of triazole derivatives. The unique structural features of this compound may allow it to interfere with viral replication processes. For example, certain triazoles have been identified as effective inhibitors of viral enzymes such as proteases and polymerases .

Plant Growth Regulators

Triazole compounds are utilized as plant growth regulators due to their role in inhibiting gibberellin biosynthesis. This action can lead to reduced stem elongation and enhanced crop yield under certain conditions. The specific application of the compound in agricultural settings could be explored further to assess its efficacy in promoting plant growth and resistance against pathogens .

Pesticidal Activity

The structural characteristics of this compound may also contribute to its potential use as a pesticide. Triazoles are known for their fungicidal properties, and derivatives like the one discussed could be synthesized and tested for effectiveness against various plant pathogens. Preliminary studies suggest that modifications to the triazole structure can enhance fungicidal activity .

Coordination Chemistry

The ability of triazoles to act as ligands in coordination chemistry opens avenues for the development of new materials. The compound's nitrogen-rich structure can form stable complexes with metal ions, which may lead to novel materials with unique electronic or catalytic properties. Research into these coordination compounds could yield significant advancements in material science .

Synthesis of Nanomaterials

Triazole-based compounds are being investigated for their role in synthesizing nanomaterials. Their ability to stabilize metal nanoparticles through coordination interactions makes them suitable candidates for applications in catalysis and sensing technologies. The integration of this compound into nanomaterial synthesis processes could enhance stability and functionality .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The azetidine and isoindole rings contribute to the compound’s overall stability and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole

- 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole

Uniqueness

The uniqueness of 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique architecture comprising a triazole ring, an azetidine moiety, and an isoindole structure. This complexity allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | Not available |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is particularly significant as it can inhibit various enzymatic activities, contributing to its potential antimicrobial and anticancer effects.

Enzymatic Inhibition

Research indicates that compounds containing triazole structures often exhibit inhibition against enzymes such as:

- Cytochrome P450 : Involved in drug metabolism.

- Dihydrofolate reductase : Targeted in cancer therapy.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that derivatives of similar structures demonstrated activity against various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These results indicate the potential for further development in cancer therapeutics.

Case Study 1: Triazole Derivative Synthesis

A study synthesized derivatives of the triazole-containing compounds and evaluated their biological activities. The synthesis involved using click chemistry techniques to form the triazole ring efficiently. The resulting compounds were tested for their antimicrobial and anticancer activities, demonstrating promising results similar to those observed with the target compound.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the structure-activity relationship of various triazole derivatives. They found that modifications to the azetidine ring significantly influenced the biological activity of the compounds. This study highlighted how slight changes in molecular structure could enhance potency against specific biological targets.

Propriétés

IUPAC Name |

2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c26-18-15-8-4-5-9-16(15)19(27)24(18)14-11-23(12-14)20(28)17-10-21-25(22-17)13-6-2-1-3-7-13/h1-7,10,14-16H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYYWSLNIDGCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.